molecular formula C8H3ClF4O B1325216 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone CAS No. 886370-99-6

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Cat. No. B1325216
M. Wt: 226.55 g/mol
InChI Key: IKAPDKROUMAHCC-UHFFFAOYSA-N
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Patent
US08748417B2

Procedure details

To a solution of n-BuLi (1.6 M in hexanes, 2.93 mL, 4.68 mmol) in dry THF was slowly added 4-chloro-2-fluoro-1-iodo-benzene 11h (31.0 g, 0.9 mmol) at −78° C. under N2. The mixture was stirred for 1 h at −78° C. and ethyl trifluoroacetate 11b (0.51 mL, 4.29 mmol) was added. The reaction was allowed to warm to room temperature overnight and was quenched with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc. The organic extracts were concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 11i.
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10](I)=[C:9]([F:14])[CH:8]=1.[F:15][C:16]([F:23])([F:22])[C:17](OCC)=[O:18]>C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:17](=[O:18])[C:16]([F:23])([F:22])[F:15])=[C:9]([F:14])[CH:8]=1

Inputs

Step One
Name
Quantity
2.93 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)F
Step Three
Name
Quantity
0.51 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C(F)(F)F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.